![molecular formula C15H19N3OS B5327754 N-(1H-imidazol-2-ylmethyl)-N-methyl-2-[(4-methylphenyl)thio]propanamide](/img/structure/B5327754.png)
N-(1H-imidazol-2-ylmethyl)-N-methyl-2-[(4-methylphenyl)thio]propanamide
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Overview
Description
N-(1H-imidazol-2-ylmethyl)-N-methyl-2-[(4-methylphenyl)thio]propanamide, also known as MPTP, is a chemical compound that has been widely studied in scientific research. It is a thioamide derivative that has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-ylmethyl)-N-methyl-2-[(4-methylphenyl)thio]propanamide involves its conversion to MPP+ (1-methyl-4-phenylpyridinium ion) by the enzyme monoamine oxidase-B (MAO-B). MPP+ then enters dopaminergic neurons and inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce parkinsonism in humans and animals, as well as inhibit tumor growth in vitro and in vivo. This compound has also been shown to have anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1H-imidazol-2-ylmethyl)-N-methyl-2-[(4-methylphenyl)thio]propanamide in lab experiments is its ability to induce parkinsonism in animals, which can be used to study the pathophysiology of Parkinson's disease. However, one limitation of using this compound is its potential toxicity, as it can cause irreversible damage to dopaminergic neurons.
Future Directions
There are many future directions for the study of N-(1H-imidazol-2-ylmethyl)-N-methyl-2-[(4-methylphenyl)thio]propanamide. One potential direction is the development of this compound analogs with improved therapeutic properties. Another direction is the study of the role of this compound in other neurological disorders, such as Alzheimer's disease. Additionally, the use of this compound as a tool for studying the pathophysiology of Parkinson's disease could lead to the development of new treatments for this debilitating disorder.
In conclusion, this compound is a chemical compound that has been widely studied in scientific research for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and analgesic properties, as well as induce parkinsonism in humans and animals. While this compound has some limitations for lab experiments, it has many potential future directions for further study.
Synthesis Methods
The synthesis of N-(1H-imidazol-2-ylmethyl)-N-methyl-2-[(4-methylphenyl)thio]propanamide involves the reaction of 4-methylthiophenol with 2-bromo-N-(1H-imidazol-2-ylmethyl)acetamide in the presence of a base such as potassium carbonate. The resulting product is then treated with methyl iodide to yield this compound. The purity of the final product can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-(1H-imidazol-2-ylmethyl)-N-methyl-2-[(4-methylphenyl)thio]propanamide has been widely studied in scientific research due to its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and analgesic properties. This compound has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to induce parkinsonism in humans and animals.
properties
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-N-methyl-2-(4-methylphenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-11-4-6-13(7-5-11)20-12(2)15(19)18(3)10-14-16-8-9-17-14/h4-9,12H,10H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELFZIZWHNRLSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)N(C)CC2=NC=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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